Setastine

説明

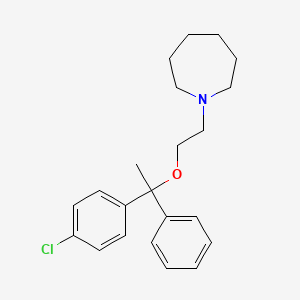

Structure

3D Structure

特性

IUPAC Name |

1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSPHZOBAOWFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867067 |

Source

|

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64294-95-7 |

Source

|

| Record name | Setastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Setastine's Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setastine is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist.[1][2] Its primary mechanism of action involves competitive and reversible binding to the H1 receptor, thereby preventing histamine from eliciting its pro-inflammatory and allergic effects.[2] Preclinical studies have demonstrated that this compound possesses significant antihistaminic properties, comparable to first-generation agents like clemastine (B1669165), but with a markedly reduced central nervous system (CNS) depressant effect.[1] This favorable safety profile is attributed to its lower affinity for H1 receptors in the brain.[1] This document provides a comprehensive overview of the known mechanism of action of this compound, summarizing available preclinical data and outlining the experimental methodologies used for its characterization.

Introduction

Histamine is a key mediator in allergic and inflammatory responses, acting through four distinct G-protein coupled receptors (H1, H2, H3, and H4). The histamine H1 receptor is primarily involved in the pathophysiology of allergic conditions such as allergic rhinitis and urticaria.[3] Activation of the H1 receptor by histamine leads to a cascade of events including vasodilation, increased vascular permeability, and smooth muscle contraction, resulting in the characteristic symptoms of an allergic reaction.[2]

This compound hydrochloride, chemically known as N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride, is a highly active H1-antagonist.[1] It is classified as a non-sedative antihistamine due to its limited ability to cross the blood-brain barrier.[1][4]

Core Mechanism of Action: H1-Receptor Antagonism

The principal mechanism of action of this compound is its high-affinity antagonism of the histamine H1 receptor.[1][2] By competitively binding to these receptors on various cell types, this compound effectively blocks the actions of histamine.[2] This blockade prevents the downstream signaling pathways that lead to the symptoms of allergic reactions.[2] Notably, this compound is highly selective for the H1 receptor, with no significant anticholinergic, antiadrenergic, or antiserotonergic effects reported in preclinical studies.[1][4]

The interaction of this compound with the H1 receptor is reversible, allowing for a dose-dependent and sustained antihistaminic effect. The duration of action has been shown to be long-lasting, extending up to 16 hours after oral administration in preclinical models.[1]

Preclinical Pharmacology: Data Presentation

Table 1: In Vitro and In Vivo Antihistaminic Activity of this compound

| Assay | Species | Key Findings | Reference |

| Histamine-induced Lethality | Guinea Pig | Antihistamine activity similar to clemastine fumarate. | [1] |

| Histamine-induced Bronchospasm | Guinea Pig | Antihistamine activity similar to clemastine fumarate. | [1] |

| Plasma Extravasation | Rat | Antihistamine activity similar to clemastine fumarate. | [1] |

| Contractile Action in Isolated Ileum | Guinea Pig | Antihistamine activity similar to clemastine fumarate. | [1] |

| Anaphylactic Shock | Guinea Pig | Inhibits anaphylactic shock in sensitized animals. | [1] |

Table 2: Central Nervous System (CNS) and Receptor Specificity Profile

| Assay | Species | Key Findings | Reference |

| [3H]-Mepyramine Displacement (CNS H1-Receptors) | Rodent | Significantly weaker affinity for CNS H1-receptors compared to clemastine fumarate. | [1] |

| Amphetamine-induced Hypermotility | Mouse | Weaker CNS depressant activity than clemastine fumarate. | [1] |

| Rotarod Performance | Mouse | Weaker CNS depressant activity than clemastine fumarate. | [1] |

| Potentiation of Ethanol-Narcosis | Mouse | Weaker CNS depressant activity than clemastine fumarate. | [1] |

| Prolongation of Hexobarbital Sleeping Time | Rat | Weaker CNS depressant activity than clemastine fumarate. | [1] |

| Receptor Specificity | - | No detectable antiserotonin, anticholinergic, or antiadrenergic effects. | [1] |

Anti-Inflammatory Properties

Beyond its direct H1-receptor antagonism, some evidence suggests that this compound may possess additional anti-inflammatory properties.[2][3] These may include the stabilization of mast cells, which would inhibit the release of histamine and other inflammatory mediators like leukotrienes and prostaglandins.[2] However, specific studies detailing the extent and mechanisms of these effects for this compound are limited.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the preclinical evaluation of H1-antihistamines like this compound. The exact parameters for the studies on this compound are not detailed in the available literature.

[3H]-Mepyramine Binding Assay for H1-Receptor Affinity

This competitive radioligand binding assay is used to determine the affinity of a test compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing H1 receptors (e.g., from guinea pig cerebellum or recombinant cell lines) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]-mepyramine and a range of concentrations of the unlabeled test compound (this compound).

-

Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [3H]-mepyramine from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of [3H]-mepyramine binding against the concentration of the test compound to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Histamine-Induced Bronchospasm in Guinea Pigs

This in vivo assay evaluates the ability of an antihistamine to protect against histamine-induced bronchoconstriction.

Methodology:

-

Animal Preparation: Use healthy guinea pigs of a specific weight range.

-

Drug Administration: Administer this compound or a vehicle control orally or via another appropriate route at various doses and at a specified time before the histamine challenge.

-

Histamine Challenge: Expose the animals to an aerosol of a standardized histamine solution in a closed chamber.

-

Observation: Record the time to the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction.

-

Data Analysis: Compare the PCD times in the drug-treated groups to the control group to determine the protective effect of the compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, and elimination half-life, are not well-documented in publicly available literature. However, preclinical studies indicate good oral effectiveness and a long duration of action of up to 16 hours.[1] The limited penetration of the blood-brain barrier is a key pharmacokinetic property contributing to its non-sedative profile.[1][4]

Clinical Implications

The pharmacological profile of this compound suggests its potential utility in the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Its potent and selective H1-receptor antagonism is expected to provide effective relief from the symptoms of these conditions. The low propensity for CNS side effects, particularly sedation, would offer a significant advantage over first-generation antihistamines. However, a comprehensive understanding of its clinical efficacy and safety would require data from well-controlled clinical trials in human subjects.

Conclusion

This compound is a potent, selective, and long-acting second-generation histamine H1-receptor antagonist. Its mechanism of action is centered on the competitive blockade of H1 receptors, leading to the attenuation of allergic and inflammatory responses. Preclinical data strongly support its classification as a non-sedative antihistamine due to its poor penetration of the blood-brain barrier. While specific quantitative data on its binding affinity and human pharmacokinetics are not widely available, the existing evidence underscores its potential as a valuable therapeutic agent for allergic disorders. Further research, including well-designed clinical trials, would be necessary to fully elucidate its clinical profile.

References

- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of cetirizine therapy in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experience with bilastine in the management of urticaria: Original Real-world cases of Bilastine In Treatment (ORBIT) in Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Setastine: A Technical Overview of its Chemical Characteristics and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setastine is a second-generation antihistamine recognized for its selective antagonism of the histamine (B1213489) H1 receptor.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological actions, and available pharmacokinetic data. The information is intended to support research and development activities within the pharmaceutical and medicinal chemistry fields.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane, is a diarylmethane derivative.[2] Its chemical structure is characterized by a chloro-substituted phenyl ring and a phenyl ring attached to a central carbon, which is further linked through an ether bond to an ethylazepane moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane[2] |

| SMILES String | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3[2] |

| InChI Key | VBSPHZOBAOWFCL-UHFFFAOYSA-N[2] |

| CAS Number | 64294-95-7[1] |

| Molecular Formula | C22H28ClNO[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 357.92 g/mol | [2] |

| Melting Point (HCl salt) | 170-171 °C | [3] |

| Calculated pKa | 8.62 (Basic) | [4] |

| Calculated logP | 6.33 | [4] |

Experimental Protocols

Synthesis of this compound Hydrochloride

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from patent literature. The synthesis of this compound hydrochloride typically involves the reaction of 1-(4-chlorophenyl)-1-phenylethanol (B192741) with a reactive derivative of N-(2-hydroxyethyl)azepane, followed by conversion to the hydrochloride salt.

A representative, though not fully detailed, procedure for the crystallization of this compound hydrochloride is described as follows:

-

Dissolve 1.0 g of crude this compound hydrochloride in 5-10 mL of 50% aqueous ethanol (B145695) by warming in a water bath to a temperature not exceeding 60°C with stirring.

-

Cool the solution and maintain it at a temperature below 10°C to induce crystallization.

-

Allow crystallization to proceed for a minimum of 10 hours.

-

Collect the resulting solid by suction filtration.

-

Dry the solid under reduced pressure (vacuum < 100Pa) at a temperature of 40-60°C for over 20 hours.

-

The dried solid is then pulverized to obtain the final crystalline product.[1]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio would require optimization.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Standard Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent. A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The pharmaceutical dosage form is appropriately dissolved and diluted in the mobile phase to a concentration that falls within the linear range of the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum would provide characteristic signals for the aromatic protons of the phenyl and chlorophenyl rings, the methyl group, the methylene (B1212753) groups of the ethylazepane ring, and the ethoxy linker.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Pharmacology

Mechanism of Action

This compound is a highly selective antagonist of the histamine H1 receptor.[1] It acts as an inverse agonist, meaning it binds to the inactive state of the H1 receptor and shifts the conformational equilibrium towards this inactive state.[5] This prevents the binding of histamine and subsequent activation of the receptor, thereby blocking the downstream signaling pathways that lead to allergic symptoms.[5] Notably, this compound has been reported to have no significant anticholinergic, antiadrenergic, or antiserotonergic effects.[1]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[4][6] Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[7] this compound, by blocking the initial step of histamine binding, inhibits this entire downstream cascade.

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Pharmacokinetics

This compound is reported to penetrate the blood-brain barrier poorly, which is consistent with its classification as a second-generation antihistamine with a low potential for sedation.[1] While specific human pharmacokinetic parameters are not extensively published, general characteristics can be inferred from preclinical studies and data on similar antihistamines. The metabolism of many second-generation antihistamines involves the cytochrome P450 enzyme system.[7]

Table 3: Pharmacokinetic Properties of this compound (Qualitative)

| Parameter | Observation | Source |

| Absorption | Orally effective. | [3] |

| Distribution | Poor penetration of the blood-brain barrier. | [1] |

| Metabolism | Expected to be metabolized by Cytochrome P450 enzymes. | [7] |

| Excretion | (Not explicitly found in searches) | |

| Half-life | Long-lasting effect (up to 16 hours). | [3] |

Conclusion

This compound is a potent and selective H1 receptor antagonist with a favorable profile for a second-generation antihistamine. This guide has summarized its core chemical and pharmacological properties. Further research to fully elucidate its pharmacokinetic profile in humans and to develop and publish validated analytical methods would be beneficial for its continued development and clinical use.

References

- 1. This compound hydrochloride crystal form F and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Setastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for Setastine hydrochloride, a second-generation H1 antihistamine. The described methodology is based on established organic chemistry principles and draws from available literature on the synthesis of its core structural components. This document details the necessary starting materials, intermediates, and reaction conditions, presenting quantitative data in a clear, tabular format. Detailed experimental protocols are provided, and the synthesis pathway is visualized using Graphviz diagrams.

Overview of the Synthetic Strategy

This compound, chemically known as 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane, is synthesized through a convergent approach. The core of the strategy involves two key stages:

-

Synthesis of the key intermediate, 1-(4-chlorophenyl)-1-phenylethanol (B192741): This is achieved via a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.

-

Williamson Ether Synthesis: The synthesized alcohol is then coupled with a suitable azepane derivative to form the ether linkage, which constitutes the backbone of the this compound molecule.

-

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of this compound into its more stable and water-soluble hydrochloride salt.

A patent for L-setastine hydrochloride reports a total yield of over 80%, indicating that this synthesis pathway is efficient and amenable to optimization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound hydrochloride, including molecular weights, and expected yields for each step.

| Step | Reaction | Starting Material(s) | Product | Molecular Weight ( g/mol ) | Yield (%) |

| 1 | Grignard Reaction | Bromobenzene (B47551), 1-(4-chlorophenyl)ethanone | 1-(4-chlorophenyl)-1-phenylethanol | 232.71 | ~25[2] |

| 2 | Williamson Ether Synthesis | 1-(4-chlorophenyl)-1-phenylethanol, 1-(2-chloroethyl)azepane (B1265521) | This compound | 357.92 | >80 (overall)[1] |

| 3 | Salt Formation | This compound, Hydrochloric Acid | This compound Hydrochloride | 394.38 | Quantitative |

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethanol (Intermediate I)

This step utilizes a Grignard reaction to create the tertiary alcohol intermediate.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

1-(4-chlorophenyl)ethanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Protocol:

-

Under a nitrogen atmosphere, prepare a solution of bromobenzene (1.2 equivalents) in anhydrous THF.

-

In a separate flame-dried flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 equivalents) and a small crystal of iodine.

-

Slowly add the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the Grignard reagent formation is complete, cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 1-(4-chlorophenyl)ethanone (1 equivalent) in anhydrous THF to the Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Cool the reaction mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 1-(4-chlorophenyl)-1-phenylethanol as an oil.[2] A reported yield for this reaction is approximately 25%.[2]

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This step involves the formation of the ether linkage.

Materials:

-

1-(4-chlorophenyl)-1-phenylethanol (Intermediate I)

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

1-(2-chloroethyl)azepane

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-(4-chlorophenyl)-1-phenylethanol (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0°C and add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the alkoxide.

-

Slowly add a solution of 1-(2-chloroethyl)azepane (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70°C for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude this compound free base.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of this compound Hydrochloride

This final step converts the free base to the hydrochloride salt.

Materials:

-

Crude or purified this compound free base

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid (in a suitable solvent, e.g., 2M in diethyl ether or gaseous HCl)

Protocol:

-

Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 equivalents) dropwise with stirring.

-

A precipitate of this compound hydrochloride will form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white or off-white solid.

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of this compound hydrochloride.

Experimental Workflow

References

The Pharmacodynamics of Setastine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setastine hydrochloride is a potent, second-generation antihistamine distinguished by its high selectivity for the peripheral histamine (B1213489) H1 receptor. This technical guide delineates the core pharmacodynamic properties of this compound hydrochloride, including its mechanism of action, receptor binding characteristics, and its profile in key in vitro and in vivo pharmacological models. While specific binding affinity and potency values for this compound are not widely published, comparative studies demonstrate its potent antihistaminic effects, comparable to those of clemastine (B1669165), but with a significantly improved central nervous system (CNS) safety profile. This document provides detailed methodologies for the foundational experiments used to characterize this compound and visualizes its mechanism and experimental workflows to support further research and development.

Mechanism of Action

This compound hydrochloride functions as a selective and competitive antagonist of the histamine H1 receptor.[1][2] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types.[3][4] This interaction initiates a signaling cascade that results in the classic symptoms of allergy, such as vasodilation, increased vascular permeability, smooth muscle contraction, and sensory nerve irritation.[3]

This compound competitively binds to the H1 receptor, preventing histamine from activating it.[3] This blockade effectively mitigates the downstream signaling pathways responsible for allergic symptoms.[3] As a second-generation antihistamine, this compound exhibits high selectivity for peripheral H1 receptors and penetrates the blood-brain barrier poorly.[1][4] This characteristic is responsible for its non-sedative properties, a significant advantage over first-generation antihistamines.[1] Furthermore, studies indicate that this compound hydrochloride is devoid of significant antiserotonergic, anticholinergic, and antiadrenergic activities, highlighting its specific pharmacological profile.[1] Some evidence also suggests potential anti-inflammatory properties beyond H1 receptor antagonism, possibly through the stabilization of mast cells.[3]

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the Gq-protein coupled signaling pathway of the histamine H1 receptor and the inhibitory point of action for this compound hydrochloride.

Quantitative Pharmacodynamic Data

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of this compound hydrochloride for the H1 receptor are not available in widely published literature. The primary pharmacological study by Porszász et al. (1990) provides a qualitative comparison to clemastine fumarate.[1]

Table 1: Summary of In Vitro and In Vivo Pharmacodynamic Profile of this compound Hydrochloride

| Parameter / Assay | Species | Model | Result / Potency | Reference |

| In Vitro Activity | ||||

| H1 Receptor Antagonism | Guinea Pig | Isolated Ileum Contraction | Activity similar to clemastine fumarate | [1] |

| CNS H1 Receptor Affinity | - | [³H]-mepyramine Displacement | Significantly weaker affinity than clemastine fumarate | [1] |

| In Vivo Activity | ||||

| Antihistamine Effect | Guinea Pig | Histamine-Induced Lethality | Activity similar to clemastine fumarate | [1] |

| Antihistamine Effect | Guinea Pig | Histamine-Induced Bronchospasm | Activity similar to clemastine fumarate | [1] |

| Anti-permeability Effect | Rat | Histamine-Induced Plasma Extravasation | Activity similar to clemastine fumarate | [1] |

| Antianaphylactic Effect | Guinea Pig | Anaphylactic Shock (Horse Serum) | Effective inhibition | [1] |

| CNS Depressant Activity | Mouse / Rat | Amphetamine-induced hypermotility, Rotarod, Ethanol-narcosis, Hexobarbital sleeping time | Much weaker activity than clemastine fumarate | [1] |

| Duration of Action | - | - | Up to 16 hours | [1] |

Table 2: H1 Receptor Binding Affinities of Comparative Antihistamines

To provide context for the potency of H1 receptor antagonists, the following table lists the binding affinities (Ki) for other well-characterized antihistamines.

| Compound | Receptor | Ki (nM) | Reference |

| Clemastine | Human H1 | ~2.57 | [5] |

| Mepyramine (Pyrilamine) | Guinea Pig Ileum H1 | pA₂ = 10.15 | [5] |

| Emedastine | Human H1 | 1.3 | [6] |

| Desloratadine | Human H1 | 0.4 | [4] |

| Levocetirizine | Human H1 | 2.0 | [4] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates higher antagonist potency.

Experimental Protocols

The following sections detail the methodologies for key experiments used to establish the pharmacodynamic profile of this compound hydrochloride.

In Vitro Assay: Histamine-Induced Contraction of Isolated Guinea Pig Ileum

This assay assesses the competitive antagonism of H1 receptors in a smooth muscle preparation.

-

Objective: To determine the potency of this compound hydrochloride in antagonizing histamine-induced smooth muscle contraction.

-

Materials:

-

Guinea pig (250-350 g)

-

Tyrode's physiological salt solution

-

Isolated organ bath with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)

-

Isotonic force transducer and data acquisition system

-

Histamine dihydrochloride (B599025) stock solution

-

This compound hydrochloride stock solution

-

-

Procedure:

-

Tissue Preparation: A 2-3 cm segment of the terminal ileum is isolated and suspended in the organ bath containing Tyrode's solution under a resting tension of approximately 1.0 g. The tissue is allowed to equilibrate for 30-60 minutes.

-

Control Curve: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the bath and recording the contractile response until a maximum is reached.

-

Antagonist Incubation: The tissue is washed to restore baseline tension. A specific concentration of this compound hydrochloride is then added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

-

Test Curve: In the continued presence of this compound hydrochloride, a second cumulative concentration-response curve for histamine is generated.

-

Data Analysis: The potency of this compound is determined by the degree of the rightward shift in the histamine concentration-response curve. This can be used to calculate a pA₂ value via Schild plot analysis, which quantifies competitive antagonism.

-

In Vivo Assay: Histamine-Induced Bronchospasm in Guinea Pigs

This model evaluates the protective effect of an antihistamine against histamine-induced airway constriction in a conscious animal.

-

Objective: To assess the ability of this compound hydrochloride to protect against histamine-induced bronchoconstriction.

-

Materials:

-

Guinea pigs

-

Whole-body plethysmograph or aerosol exposure chamber

-

Nebulizer

-

Histamine solution (e.g., 0.2% - 1% w/v)

-

This compound hydrochloride for oral or parenteral administration

-

-

Procedure:

-

Baseline Measurement: Each guinea pig is placed in the exposure chamber and challenged with a histamine aerosol. The time from the start of exposure to the onset of pre-convulsive dyspnea (PCD) is recorded. This serves as the baseline pre-treatment value.

-

Drug Administration: Animals are treated with either vehicle (control) or a specific dose of this compound hydrochloride via the desired route (e.g., oral gavage). A suitable absorption period is allowed (e.g., 1-2 hours).

-

Post-Treatment Challenge: After the absorption period, the animals are re-challenged with the histamine aerosol, and the time to onset of PCD is recorded again.

-

Data Analysis: The protective effect is quantified by calculating the percentage increase in the time to PCD onset after drug treatment compared to the baseline value.

-

References

- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antihistaminic activity of pulegone on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics of Setastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setastine is a second-generation H1-receptor antagonist noted for its potent antihistaminic effects with a reduced sedative profile compared to first-generation agents. A thorough understanding of its in vitro pharmacokinetic (PK) properties is critical for predicting its in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for drug-drug interactions. This technical guide provides a comprehensive overview of the core in vitro pharmacokinetic assays essential for characterizing a compound such as this compound. Due to the limited publicly available in vitro PK data for this compound, this document leverages data from its structural analog, clemastine (B1669165), to provide context and comparative insights. Detailed experimental protocols for key assays are presented, and logical workflows are visualized to guide researchers in the evaluation of similar compounds.

Introduction

This compound hydrochloride is a potent and long-acting H1-receptor antagonist.[1] A critical aspect of the preclinical development of any drug candidate is the characterization of its pharmacokinetic profile. In vitro ADME studies are fundamental in early drug discovery to identify potential liabilities and guide medicinal chemistry efforts. These assays provide crucial data on a compound's metabolic stability, interaction with drug-metabolizing enzymes, plasma protein binding, and permeability, which collectively influence its oral bioavailability, half-life, and potential for adverse effects.

This guide details the standard in vitro methodologies for assessing these key pharmacokinetic parameters. While specific quantitative data for this compound remains largely unavailable in published literature, we present data for the structurally similar first-generation antihistamine, clemastine, as a surrogate to illustrate the type of data generated and its interpretation.

Metabolic Stability

Metabolic stability assays are designed to determine the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. This is a key determinant of a drug's half-life and oral bioavailability.

Experimental Protocols

2.1.1. Liver Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, such as cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.

-

Materials:

-

Test compound (this compound)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Control compounds (high and low clearance)

-

Acetonitrile (B52724) or other organic solvent for quenching

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add the phosphate buffer and the liver microsomal suspension.

-

Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

-

2.1.2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

-

Materials:

-

Cryopreserved or fresh hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Collagen-coated plates

-

Test compound and controls

-

Quenching solvent

-

LC-MS/MS system

-

-

Procedure:

-

Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.

-

Replace the medium with fresh, pre-warmed medium containing the test compound.

-

Incubate at 37°C in a humidified CO2 incubator.

-

Sample the incubation medium at various time points.

-

Quench the samples and process them for LC-MS/MS analysis as described for the microsomal assay.

-

Calculate the metabolic clearance rate.

-

Data Presentation

Quantitative data for the in vitro metabolic stability of this compound is not currently available. The table below presents data for the related compound, clemastine, for illustrative purposes.

| Compound | Test System | Species | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) |

| This compound | Liver Microsomes | Human | Data not available | Data not available |

| This compound | Hepatocytes | Human | Data not available | Data not available |

| Clemastine | Liver Microsomes | Human | Metabolized in the liver (qualitative)[2] | Data not available |

Visualization

Caption: Workflow for a liver microsomal stability assay.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and clearance. Only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Materials:

-

RED device (single-use dialysis chambers)

-

Dialysis membrane (e.g., 8,000 Da MWCO)

-

Plasma (human, rat, etc.)

-

Phosphate buffered saline (PBS), pH 7.4

-

Test compound

-

Control compounds (high and low binding)

-

96-well plates

-

Incubator with shaking capability (37°C)

-

LC-MS/MS system

-

-

Procedure:

-

Spike the plasma with the test compound at the desired concentration.

-

Add the spiked plasma to the donor chamber of the RED device.

-

Add PBS to the receiver chamber.

-

Assemble the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of the test compound in both samples by LC-MS/MS.

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Data Presentation

Specific plasma protein binding data for this compound is not available. Data for clemastine in dog plasma is provided below.

| Compound | Species | Assay Method | Plasma Protein Binding (%) | Fraction Unbound (fu) |

| This compound | Human | Rapid Equilibrium Dialysis | Data not available | Data not available |

| Clemastine | Dog | In vitro method unspecified | 98%[3] | 0.02 |

Visualization

Caption: Workflow for a rapid equilibrium dialysis (RED) assay.

Permeability

Intestinal permeability is a key factor influencing the rate and extent of absorption of orally administered drugs. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal permeability in vitro.

Experimental Protocol: Caco-2 Permeability Assay

-

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Test compound and permeability controls (high and low permeability)

-

Lucifer yellow (for monolayer integrity assessment)

-

LC-MS/MS system

-

-

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Wash the cell monolayers with transport buffer.

-

Add the test compound to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability assessment.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment.

-

Measure the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

-

The efflux ratio (Papp B-A / Papp A-B) can be calculated to identify substrates of efflux transporters like P-glycoprotein (P-gp).

-

Data Presentation

Permeability data for this compound is not available. For its analog clemastine, studies have shown that it can inhibit the P-glycoprotein (P-gp) efflux pump, which suggests it interacts with this transporter at the intestinal barrier.[4]

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Clemastine | Data not available | Data not available | Data not available | High (inferred from oral use) |

Visualization

Caption: Drug transport pathways across a Caco-2 cell monolayer.

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a drug to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs). Inhibition of a specific CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially causing toxicity.

Experimental Protocol: Recombinant Human CYP Inhibition Assay

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

Fluorogenic or specific metabolite-forming probe substrates for each isoform

-

NADPH regenerating system

-

Potassium phosphate buffer

-

Test compound and positive control inhibitors

-

96- or 384-well plates

-

Plate reader (fluorescence or LC-MS/MS)

-

-

Procedure:

-

In a multi-well plate, combine the buffer, recombinant CYP enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

-

Incubate for a specific period at 37°C.

-

Stop the reaction (e.g., by adding a quenching solvent).

-

Measure the formation of the fluorescent or specific metabolite using a plate reader or LC-MS/MS.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Data Presentation

Specific CYP inhibition data for this compound is not available. Clemastine has been identified as an inhibitor of CYP2D6.[2][5]

| Compound | CYP Isoform | IC₅₀ (µM) |

| This compound | CYP1A2 | Data not available |

| This compound | CYP2C9 | Data not available |

| This compound | CYP2C19 | Data not available |

| This compound | CYP2D6 | Data not available |

| This compound | CYP3A4 | Data not available |

| Clemastine | CYP2D6 | Inhibitor (qualitative)[2][5] |

Visualization

Caption: Mechanism of competitive CYP450 enzyme inhibition.

Conclusion

The in vitro pharmacokinetic profiling of a drug candidate like this compound is a cornerstone of modern drug development. The assays described herein—metabolic stability, plasma protein binding, permeability, and CYP450 inhibition—provide essential data to predict the clinical performance and safety of a new chemical entity. While specific quantitative data for this compound are sparse in the public domain, the information available for its structural analog, clemastine, suggests that key areas for investigation would include its potential for high plasma protein binding and inhibition of CYP2D6. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own in vitro pharmacokinetic characterization of this compound or other novel drug candidates, enabling data-driven decisions in the progression of new medicines. Further studies are warranted to definitively characterize the in vitro ADME profile of this compound and to understand how it differentiates from older antihistamines.

References

- 1. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clemastine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect of clemastine on P-glycoprotein expression and function: an in vitro and in situ study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. List of cytochrome P450 modulators - Wikipedia [en.wikipedia.org]

Setastine H1 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setastine is a second-generation antihistamine known for its selective antagonism of the histamine (B1213489) H1 receptor.[1] This technical guide provides an in-depth overview of the binding characteristics of this compound to the H1 receptor. It includes a summary of its known binding affinity, a detailed methodology for a representative H1 receptor binding assay, and an illustration of the associated signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antihistamines and H1 receptor pharmacology.

Introduction to this compound and the H1 Receptor

This compound is a potent and selective H1 receptor antagonist used in the treatment of allergic conditions such as rhinitis and urticaria.[1] Unlike first-generation antihistamines, this compound has a reduced sedative effect due to its limited ability to cross the blood-brain barrier. The therapeutic effects of this compound are primarily mediated by its competitive antagonism of histamine at H1 receptors located on various cells, including those in the respiratory tract, skin, and vasculature.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic response. By blocking this interaction, this compound effectively mitigates these symptoms.

This compound H1 Receptor Binding Affinity

For the purpose of comparison, the table below presents the H1 receptor binding affinities for several other well-known antihistamines.

| Antagonist | Ki (nM) | Receptor Source | Radioligand |

| Emedastine | 1.3 ± 0.1 | Rodent Brain | [3H]pyrilamine |

| Bilastine | 1.92 ± 0.08 | Human H1 Receptors (WT) in CHO cells | [3H]mepyramine |

| Clemastine (B1669165) | 3 | Not Specified | Not Specified |

| Desloratadine | > Cetirizine | Not Specified | Not Specified |

| Cetirizine | > Loratadine | Not Specified | Not Specified |

| Loratadine | > Fexofenadine | Not Specified | Not Specified |

| Fexofenadine | 246 | Guinea Pig Cerebellum | [3H]pyrilamine |

Note: This table is a compilation of data from various sources for comparative purposes and does not include this compound due to the lack of available quantitative data.[3][4][5]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. This compound, as an antagonist, blocks the initial binding of histamine, thereby inhibiting this entire signaling cascade.

Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor

The following protocol is a representative methodology for determining the binding affinity of a test compound, such as this compound, for the histamine H1 receptor using a competitive radioligand binding assay. This method is based on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

4.1. Materials and Reagents

-

Membrane Preparation: Homogenates from cells (e.g., HEK293T or CHO cells) or tissues (e.g., guinea pig cerebellum) expressing the human H1 receptor.

-

Radioligand: [3H]-mepyramine (a commonly used H1 receptor antagonist radioligand).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

4.2. Membrane Preparation

-

Homogenize the cells or tissue expressing the H1 receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane aliquots at -80°C until use.

4.3. Assay Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Membrane preparation, [3H]-mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]-mepyramine, and a high concentration of the non-specific binding control.

-

Competition Binding: Membrane preparation, [3H]-mepyramine, and varying concentrations of this compound.

-

-

The final assay volume should be consistent across all wells (e.g., 200-250 µL).

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is a well-established second-generation H1 receptor antagonist. While its potent activity is recognized, specific quantitative binding affinity data (Ki, IC50) remains elusive in the readily available scientific literature. The provided experimental protocol offers a standard method for determining these values, which would be crucial for a comprehensive pharmacological profile. The understanding of the H1 receptor signaling pathway further clarifies the mechanism by which this compound exerts its therapeutic effects. Further research to quantify the binding affinity of this compound would be of significant value to the scientific and drug development community.

References

- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacology of the new H1-receptor antagonist this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Setastine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Setastine is a second-generation H1-receptor antagonist that was developed for the management of allergic conditions. As a selective inverse agonist of the histamine (B1213489) H1 receptor, it effectively mitigates allergic symptoms with a reduced sedative profile compared to first-generation antihistamines. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and the preclinical and clinical development of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the pharmacological evaluation of this antihistamine.

Introduction

Allergic diseases, including allergic rhinitis and urticaria, are prevalent conditions mediated by the release of histamine and other inflammatory mediators from mast cells.[1] Histamine exerts its effects through interaction with four subtypes of histamine receptors, with the H1 receptor being the primary target for the management of allergic symptoms.[1] First-generation H1-receptor antagonists, while effective, are often associated with significant sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier. This limitation spurred the development of second-generation antihistamines, such as this compound, which were designed to offer a more favorable safety and tolerability profile.

This compound hydrochloride, chemically known as N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride, is a potent and long-acting H1-receptor antagonist with good oral effectiveness.[2] Preclinical studies have demonstrated its high selectivity for the H1 receptor, with no significant antiserotonergic, anticholinergic, or antiadrenergic effects.[2] A key characteristic of this compound is its significantly weaker affinity for central nervous system (CNS) H1-receptors compared to first-generation antihistamines like clemastine (B1669165), which contributes to its non-sedative properties.[2]

Mechanism of Action

This compound functions as a competitive antagonist of the histamine H1 receptor.[1] In the presence of histamine, the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological manifestations of an allergic response, such as smooth muscle contraction, increased vascular permeability, and pruritus.[1]

This compound competitively binds to the H1 receptor, preventing histamine from activating this downstream signaling pathway and thereby alleviating the symptoms of allergic reactions.[1]

Signaling Pathway Diagram

Caption: Histamine H1 Receptor Signaling Pathway and the Inhibitory Action of this compound.

Synthesis of this compound Hydrochloride

A patented method for the preparation of L-setastine hydrochloride reports a yield of over 80%. The following is a generalized representation of a potential synthetic route.

Synthetic Workflow Diagram

Caption: Generalized Synthetic Workflow for this compound Hydrochloride.

Preclinical Development

The preclinical evaluation of this compound established its potent antihistaminic activity and favorable safety profile. Key in vivo and in vitro studies were conducted to characterize its pharmacological effects.

In Vivo Efficacy

Preclinical studies in animal models demonstrated that the antihistamine activity of this compound is comparable to that of clemastine fumarate (B1241708).[2]

Table 1: In Vivo Preclinical Efficacy of this compound

| Assay | Species | Endpoint | Result |

| Histamine-Induced Lethality | Guinea Pig | Protection against lethal dose of histamine | Activity similar to clemastine fumarate[2] |

| Histamine-Induced Bronchospasm | Guinea Pig | Inhibition of bronchoconstriction | Activity similar to clemastine fumarate[2] |

| Plasma Extravasation | Rat | Inhibition of histamine-induced plasma leakage | Activity similar to clemastine fumarate[2] |

| Anaphylactic Shock | Guinea Pig | Inhibition of anaphylactic shock | Effective[2] |

In Vitro Efficacy and Receptor Binding

In vitro studies confirmed the direct antihistaminic action of this compound on smooth muscle and its binding affinity for the H1 receptor.

Table 2: In Vitro Preclinical Efficacy and Receptor Binding of this compound

| Assay | Tissue/System | Endpoint | Result |

| Contractile Action | Isolated Guinea Pig Ileum | Inhibition of histamine-induced smooth muscle contraction | Activity similar to clemastine fumarate[2] |

| H1 Receptor Binding | Guinea Pig Cerebellum and Lung Membranes | Displacement of [3H]-mepyramine | Weaker affinity for CNS H1 receptors compared to clemastine fumarate[2] |

Clinical Development

Clinical trials with this compound were designed to evaluate its efficacy and safety in patients with allergic conditions.

Efficacy in Allergic Rhinitis and Urticaria

Table 3: Representative Clinical Efficacy Endpoints for Second-Generation Antihistamines

| Condition | Primary Efficacy Endpoint | Typical Outcome |

| Allergic Rhinitis | Change from baseline in Total Symptom Score (TSS) | Significant reduction compared to placebo |

| Chronic Urticaria | Change from baseline in Urticaria Activity Score (UAS) | Significant reduction compared to placebo |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good oral absorption and a long duration of action of up to 16 hours.[2]

Table 4: Representative Pharmacokinetic Parameters for Second-Generation Antihistamines

| Parameter | Description | Typical Value Range |

| Tmax (h) | Time to reach maximum plasma concentration | 1 - 3 |

| Cmax (ng/mL) | Maximum plasma concentration | Varies by dose |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies by dose |

| t1/2 (h) | Elimination half-life | 10 - 24 |

Safety and Tolerability

A key advantage of this compound is its reduced propensity to cause sedation compared to first-generation antihistamines. Preclinical studies demonstrated a much weaker CNS depressant activity than clemastine fumarate in various models, including inhibition of amphetamine-induced hypermotility, rotarod performance, and potentiation of ethanol-narcosis in mice.[2] Clinical data has generally supported the non-sedative profile of second-generation antihistamines.

Experimental Protocols

Histamine-Induced Bronchospasm in Guinea Pigs

Objective: To evaluate the protective effect of a test compound against histamine-induced bronchoconstriction.

Methodology:

-

Healthy, adult guinea pigs are fasted overnight with free access to water.

-

The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally at a predetermined time before histamine challenge.

-

Each animal is placed in a transparent chamber.

-

An aerosol of a standardized histamine solution is nebulized into the chamber.

-

The time until the onset of pre-convulsive dyspnea (PCD) is recorded.

-

A significant increase in the time to PCD in the treated group compared to the vehicle group indicates a protective effect.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

-

Membrane preparations from a source rich in H1 receptors (e.g., guinea pig cerebellum or lung) are prepared.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Caption: Overview of the Experimental Workflow in the Development of this compound.

Conclusion

This compound is a potent and selective second-generation H1-receptor antagonist with a long duration of action and a favorable safety profile, particularly with regard to its reduced sedative effects. Its development represents a significant advancement over first-generation antihistamines in the management of allergic diseases. The preclinical and clinical data, although not extensively detailed in publicly accessible literature, support its efficacy and tolerability for the treatment of allergic rhinitis and urticaria. This technical guide has provided a consolidated overview of the discovery, mechanism of action, synthesis, and development of this compound, which can serve as a valuable resource for professionals in the field of pharmacology and drug development. Further research to fully elucidate and publish the quantitative aspects of its clinical efficacy and pharmacokinetics would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Molecular Properties of Setastine

Introduction

Setastine is a second-generation antihistamine distinguished by its high selectivity as a histamine (B1213489) H1 receptor antagonist.[1][2] Developed for the treatment of allergic conditions such as rhinitis and urticaria, it is structurally similar to clemastine (B1669165) but engineered to reduce sedative effects.[2][3][4] Unlike first-generation antihistamines, this compound penetrates the blood-brain barrier poorly, leading to a non-sedative clinical profile.[2][5][6] This document provides a comprehensive overview of the molecular properties, pharmacodynamics, and key experimental evaluations of this compound, intended for researchers and professionals in drug development.

Molecular and Physicochemical Properties

This compound is a diarylmethane compound.[7][8] Its core structure consists of a 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane moiety.[1][7] The hydrochloride salt is the common pharmaceutical form.[3][9]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound and its hydrochloride salt.

| Identifier | This compound (Base) | This compound Hydrochloride |

| CAS Number | 64294-95-7[1][7] | 59767-13-4[2][9] |

| IUPAC Name | 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane[1][2][7] | 1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepan-1-ium;chloride[10] |

| SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3[1][2] | c1cc(Cl)ccc1C(C)(c2ccccc2)OCCN3CCCCCC3.Cl[10] |

| InChI Key | VBSPHZOBAOWFCL-UHFFFAOYSA-N[1] | YFCVXQAEHQJKQG-UHFFFAOYSA-N[11] |

| Synonyms | Loderix, Setastina, Setastinum[1][7] | EGIS-2062, EGYT-2062, Loderix[3][11] |

Physicochemical Data

Quantitative physicochemical properties of this compound are detailed below.

| Property | This compound (Base) | This compound Hydrochloride |

| Molecular Formula | C22H28ClNO[1][2] | C22H28ClNO.HCl[3] or C22H29Cl2NO[11] |

| Molecular Weight | 357.92 g/mol [1][2] | 394.38 g/mol [3][9] |

| Exact Mass | 357.1859 Da[1] | Not Available |

| Appearance | Solid powder[1] | Crystalline[4][12] |

| Melting Point | Not Available | 170-171°C[4][12] |

| Solubility | Soluble in DMSO[1] | Not Available |

| XLogP3 | 5.3 - 5.4[8] | Not Available |

| Topological Polar Surface Area (TPSA) | 12.5 Ų[7] | Not Available |

Pharmacodynamics and Mechanism of Action

H1 Receptor Antagonism

The primary mechanism of action for this compound is potent and highly selective antagonism of the histamine H1 receptor.[1][2][13] During an allergic reaction, histamine is released from mast cells and basophils, binding to H1 receptors on various cells.[5][13] This interaction triggers downstream signaling cascades that result in the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.[13]

This compound competitively binds to H1 receptors, preventing histamine from exerting its effects and thereby mitigating allergic symptoms.[5][13] As a second-generation antihistamine, it selectively targets peripheral H1 receptors and exhibits poor penetration of the blood-brain barrier, which accounts for its non-sedative properties.[5][6]

Receptor Selectivity

A key feature of this compound is its high selectivity for the H1 receptor. Studies have shown that it has no significant anticholinergic, antiadrenergic, or antiserotonergic effects.[2][6] This specificity contributes to its favorable safety profile by minimizing off-target side effects commonly associated with older antihistamines.

Anti-Inflammatory Properties

In addition to H1 receptor blockade, some research suggests that this compound may possess anti-inflammatory properties.[5][13] It has been shown to stabilize mast cells, which could inhibit the release of other inflammatory mediators like leukotrienes and prostaglandins, further contributing to its therapeutic efficacy in managing allergic reactions.[13]

Pharmacokinetics and Metabolism

This compound is administered orally and has a rapid onset of action, with symptom relief often occurring within 1 to 2 hours.[5][13] Its effects are long-lasting, with a duration of up to 24 hours, making it suitable for once-daily dosing.[5][6]

The metabolism of this compound is a critical consideration, particularly regarding drug-drug interactions. It is metabolized by the cytochrome P450 (CYP450) enzyme system.[5]

-

CYP450 Inhibitors (e.g., ketoconazole, erythromycin) can increase the plasma concentration of this compound by slowing its metabolism, potentially increasing the risk of side effects.[5]

-

CYP450 Inducers (e.g., rifampicin) may decrease the effectiveness of this compound by accelerating its metabolism.[5]

Experimental Evaluation

The antihistaminic activity and pharmacological profile of this compound have been established through various preclinical and clinical experimental models. While detailed, step-by-step laboratory protocols are proprietary and not available in public literature, the principles of these key experiments are described below.

In Vitro Experimental Models

-

Receptor Binding Assays : These assays are fundamental to determining the affinity and selectivity of a drug for its target receptor. For this compound, competitive binding studies using radiolabeled ligands like [3H]-pyrilamine or [3H]-mepyramine are performed on tissues expressing H1 receptors (e.g., guinea-pig cerebellum or human cell lines).[6][14] The assay quantifies this compound's ability to displace the radioligand from the H1 receptor, allowing for the calculation of its binding affinity (Ki). Selectivity is assessed by running similar assays against a panel of other receptors (e.g., adrenergic, serotonergic, muscarinic).[6][14]

-

Isolated Tissue Assays : The functional antagonist activity of this compound is confirmed using isolated tissues, such as the guinea-pig ileum.[6] This tissue contracts in response to histamine. The experiment measures the ability of increasing concentrations of this compound to inhibit histamine-induced contractions, demonstrating its functional antagonism at the H1 receptor.[6]

In Vivo Experimental Models

-

Histamine-Induced Lethality and Bronchospasm : In animal models like guinea pigs, a high dose of histamine can induce lethal bronchospasm.[6] The efficacy of this compound is evaluated by its ability to protect the animals from this effect when administered orally prior to the histamine challenge.[6]

-

Passive Cutaneous Anaphylaxis (PCA) : The PCA model in rats is used to evaluate anti-allergic effects.[6] An animal is sensitized with an antibody, and a subsequent intravenous injection of an antigen and a dye causes localized vascular permeability (a "wheal"). This compound's ability to inhibit this wheal formation demonstrates its effectiveness in blocking an IgE-mediated allergic response.

-

CNS Sedation Models : To confirm its non-sedative profile, this compound is compared to first-generation antihistamines in models that measure central nervous system (CNS) depression.[6] Common experiments include the rotarod performance test in mice, potentiation of ethanol-induced narcosis, and inhibition of amphetamine-induced hypermotility.[6] this compound shows significantly weaker activity in these models compared to sedating antihistamines like clemastine.[6]

Conclusion

This compound is a well-characterized second-generation H1 receptor antagonist with a molecular profile optimized for efficacy and safety. Its high selectivity for peripheral H1 receptors and poor blood-brain barrier penetration result in a potent anti-allergic effect without sedation. Key molecular properties, including its structure, high receptor affinity, and metabolic pathway via the CYP450 system, are critical data points for drug development professionals. The experimental models used to confirm its activity underscore its value as a non-sedative therapeutic agent for allergic diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound | 64294-95-7 [chemicalbook.com]

- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]